Lipophilicity Advantage: 2-Methyl Substituent Increases LogP by ~23% vs. Unsubstituted Parent
The 2-methyl substitution on the benzodioxole ring increases the computed LogP from 0.9 (unsubstituted 1,3-benzodioxol-5-amine, CAS 14268-66-7) [2] to 1.11 (target compound) [1], representing a +0.21 log unit increase. This corresponds to an approximately 62% increase in the octanol–water partition coefficient (calculated as 10^0.21). For medicinal chemistry applications, this enhanced lipophilicity can improve passive membrane permeability and blood–brain barrier penetration potential of downstream drug candidates.
| Evidence Dimension | LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP 1.11 (predicted) |
| Comparator Or Baseline | 1,3-Benzodioxol-5-amine (CAS 14268-66-7): XLogP3 0.9 |
| Quantified Difference | ΔLogP = +0.21; ~62% increase in partition coefficient |
| Conditions | Computed values from Chemsrc (target) and PubChem XLogP3 (comparator) |
Why This Matters
Higher LogP directly impacts passive membrane permeability, making the 2-methyl analog a preferred starting material when designing CNS-penetrant or orally bioavailable drug candidates where unsubstituted analogs may underperform.
- [1] Chemsrc. 1,3-Benzodioxol-5-amine,2-methyl- (CAS 176735-25-4). LogP: 1.11. View Source
- [2] PubChem. 1,3-Benzodioxol-5-amine (CAS 14268-66-7). Computed by XLogP3 3.0 (PubChem release 2025.04.14): XLogP3 0.9. View Source
